physical and chemical properties of 3',4'-dimethyl-3-phenylpropiophenone
physical and chemical properties of 3',4'-dimethyl-3-phenylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 3',4'-dimethyl-3-phenylpropiophenone, a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry. As a compound not extensively documented in readily available literature, this document aims to provide a detailed overview of its physical and chemical properties, a plausible and detailed synthetic route, and expected analytical characterization. The information herein is synthesized from established chemical principles and data from closely related analogs, providing a robust framework for researchers and developers working with this and similar molecules.
Molecular Structure and Properties
3',4'-Dimethyl-3-phenylpropiophenone, with the CAS Number 158511-72-9, is a ketone featuring a phenyl group and a 3,4-dimethylphenyl group attached to a three-carbon chain. Its molecular structure is fundamental to its reactivity and physical characteristics.
Table 1: Core Properties of 3',4'-Dimethyl-3-phenylpropiophenone
| Property | Value | Source |
| CAS Number | 158511-72-9 | [1] |
| Molecular Formula | C₁₇H₁₈O | [2] |
| Molecular Weight | 238.33 g/mol | Calculated |
| IUPAC Name | 1-(3,4-dimethylphenyl)-3-phenylpropan-1-one | [3] |
Due to the absence of experimentally determined physical properties in the current literature, the following table provides predicted values based on the analysis of similar compounds and established chemical principles.
Table 2: Predicted Physical Properties
| Property | Predicted Value | Rationale/Comparison |
| Melting Point | Solid at room temperature, likely in the range of 60-90 °C | Aromatic ketones with similar molecular weight are typically solids. For example, 3',4'-dimethylacetophenone has a melting point of 55-58 °C. The additional phenyl group would likely increase the melting point. |
| Boiling Point | > 300 °C at atmospheric pressure | Propiophenone boils at 218 °C. The addition of two methyl groups and a phenyl group will significantly increase the boiling point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate, acetone, toluene). Insoluble in water. | The largely nonpolar aromatic structure dictates its solubility in organic solvents and insolubility in water. |
Synthesis of 3',4'-Dimethyl-3-phenylpropiophenone: A Detailed Protocol
The most logical and established method for the synthesis of 3',4'-dimethyl-3-phenylpropiophenone is the Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) with 3-phenylpropanoyl chloride.[3] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Retrosynthetic Analysis
The retrosynthetic pathway involves disconnecting the bond between the carbonyl carbon and the 3,4-dimethylphenyl ring, leading to o-xylene and the 3-phenylpropanoyl acylium ion as synthons.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Workflow
The synthesis can be conceptualized as a two-step process: the preparation of the acyl chloride from the corresponding carboxylic acid, followed by the Friedel-Crafts acylation reaction.
Caption: Overall workflow for the synthesis of 3',4'-dimethyl-3-phenylpropiophenone.
Step-by-Step Synthesis Protocol
Step 1: Preparation of 3-Phenylpropanoyl Chloride
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Materials:
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3-Phenylpropanoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride
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Anhydrous dichloromethane (DCM)
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Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
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Procedure:
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In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-phenylpropanoic acid (1 equivalent) in anhydrous DCM.
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Slowly add thionyl chloride (1.5 equivalents) to the solution at room temperature with stirring.[4]
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Alternatively, add a catalytic amount of DMF followed by the slow addition of oxalyl chloride (1.2 equivalents).[4]
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After the initial gas evolution subsides, gently reflux the mixture for 1-2 hours until the reaction is complete (monitor by the cessation of gas evolution).
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Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-phenylpropanoyl chloride is typically used directly in the next step without further purification.
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Step 2: Friedel-Crafts Acylation
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Materials:
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Crude 3-phenylpropanoyl chloride
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1,2-Dimethylbenzene (o-xylene)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Ice, concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine, anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, addition funnel, magnetic stirrer, ice bath.
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Procedure:
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In a dry three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Dissolve the crude 3-phenylpropanoyl chloride (1 equivalent) in anhydrous DCM and add it to the addition funnel.
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Add the 3-phenylpropanoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, add a solution of o-xylene (1 equivalent) in anhydrous DCM dropwise over 30 minutes at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.[3]
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Procedure:
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Dissolve the crude solid in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol).
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Slowly add a solvent in which the compound is poorly soluble (e.g., water) until the solution becomes cloudy.
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Add a few drops of the hot soluble solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
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Cool further in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
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Spectroscopic Characterization
The following are predicted spectroscopic data for 3',4'-dimethyl-3-phenylpropiophenone based on the analysis of its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Key Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.0-7.8 ppm | Protons on the phenyl and 3,4-dimethylphenyl rings will appear in this region. The protons on the dimethyl-substituted ring will likely show distinct splitting patterns. |
| Methylene Protons (-CH₂-CO-) | δ ~3.2 ppm (triplet) | These protons are adjacent to the carbonyl group and will be deshielded. | |
| Methylene Protons (-CH₂-Ph) | δ ~3.0 ppm (triplet) | These protons are adjacent to the phenyl group. | |
| Methyl Protons (-CH₃) | δ ~2.3 ppm (singlets) | The two methyl groups on the aromatic ring are expected to have slightly different chemical shifts. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~198-200 ppm | Typical for an aromatic ketone. |
| Aromatic Carbons | δ ~125-145 ppm | Multiple signals are expected for the carbons of the two different phenyl rings. | |
| Methylene Carbons (-CH₂-) | δ ~35-45 ppm | Two distinct signals are expected for the two methylene groups. | |
| Methyl Carbons (-CH₃) | δ ~19-21 ppm | Two distinct signals are expected for the two methyl groups. | |
| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1685 cm⁻¹ | Characteristic strong absorption for an aryl ketone. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ||
| Aliphatic C-H Stretch | ~2850-3000 cm⁻¹ | ||
| Aromatic C=C Bending | ~1600, 1450 cm⁻¹ | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 238 | |
| Major Fragments | m/z = 133, 105, 91, 77 | Fragmentation is expected to occur via cleavage of the bonds adjacent to the carbonyl group, leading to the formation of the 3,4-dimethylbenzoyl cation (m/z 133) and the phenylethyl cation (m/z 105). Further fragmentation of the phenyl-containing fragments would lead to common aromatic fragments. |
Safety and Handling
Researchers and laboratory personnel must adhere to strict safety protocols when handling the reagents involved in the synthesis of 3',4'-dimethyl-3-phenylpropiophenone.
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Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
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3-Phenylpropanoyl Chloride: Corrosive and moisture-sensitive. It will react with water to produce HCl. Handle in a fume hood with appropriate PPE.
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o-Xylene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area, preferably a fume hood.
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General Precautions: The Friedel-Crafts acylation reaction is exothermic and should be performed with adequate cooling to control the reaction rate. The quenching step with water/acid should be done slowly and carefully.
Potential Applications
While specific applications for 3',4'-dimethyl-3-phenylpropiophenone are not widely reported, its structure as a substituted propiophenone suggests its potential as a key intermediate in the synthesis of more complex molecules. Propiophenone derivatives are known to be precursors for various pharmaceuticals and biologically active compounds. Further research may uncover its utility in areas such as:
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Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents.
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Materials Science: As a building block for new polymers or functional materials.
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Agrochemicals: As a precursor for the synthesis of new pesticides or herbicides.
Conclusion
This technical guide provides a comprehensive overview of the known and predicted properties of 3',4'-dimethyl-3-phenylpropiophenone. By detailing a plausible and robust synthetic route and outlining expected analytical data, this document serves as a valuable resource for scientists and researchers. As with any chemical synthesis, proper safety precautions and experimental techniques are paramount for successful and safe execution. Further experimental investigation is warranted to confirm the predicted properties and explore the full potential of this compound.
